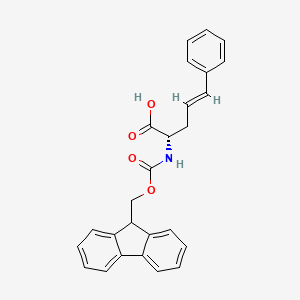

Fmoc-L-Styrylalanine

Description

Significance and Research Context of Fmoc-L-Styrylalanine

This compound is an N-terminally protected form of the non-proteinogenic amino acid L-Styrylalanine. Non-proteinogenic amino acids are those not found among the 20 common amino acids that are encoded by the universal genetic code. mdpi.comresearchgate.net The defining feature of L-Styrylalanine is its side chain, which contains a styryl group—a vinylbenzene functional group. This structure provides unique steric and electronic properties that are not available in natural amino acids.

In academic research, this compound serves as a valuable building block for the synthesis of modified peptides. smolecule.comresearchgate.net The incorporation of such unnatural amino acids is a key strategy in medicinal chemistry and chemical biology to develop peptides with enhanced or novel properties. scispace.comnih.govnih.gov These properties can include increased resistance to enzymatic degradation, improved stability, and the introduction of conformational constraints to lock a peptide into a specific three-dimensional shape for more potent biological activity. nih.govnih.gov The styryl moiety, in particular, can be used to create photoswitchable peptides or to act as a fluorescent probe, allowing researchers to study peptide-protein interactions or cellular processes with high precision. bitesizebio.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 215190-24-2 rdchemicals.com |

| Molecular Formula | C₂₆H₂₃NO₄ rdchemicals.com |

| Molecular Weight | 413.47 g/mol rdchemicals.com |

| Melting Point | 141.7 °C chemdad.comlookchem.com |

| Boiling Point | 683.3 °C (Predicted) chemdad.com |

| Density | 1.26 g/cm³ (Predicted) chemdad.com |

Role of the Fmoc Protecting Group in Peptide Chemistry

The synthesis of peptides is a stepwise process that involves the sequential addition of amino acids to a growing chain. To ensure that the peptide bond forms correctly—between the carboxyl group of one amino acid and the amino group of the next—all other reactive functional groups must be temporarily blocked. This is the role of protecting groups. thermofisher.com

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protecting group for the α-amino group of an amino acid. ontosight.ai It is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgbiotage.com The key advantages of the Fmoc group are:

Base Lability : The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.orgmasterorganicchemistry.com This selective removal is crucial as it leaves acid-labile protecting groups, often used for amino acid side chains, intact. This "orthogonal" protection strategy allows for complex peptides to be built with high precision. peptide.com

Mild Deprotection Conditions : The use of a weak base like piperidine for deprotection avoids the harsh acidic conditions required by older strategies (like the Boc protecting group), which can damage sensitive peptide sequences. thermofisher.comamericanpeptidesociety.org

Reaction Monitoring : The cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which has a strong ultraviolet (UV) absorbance. wikipedia.org This allows chemists to monitor the deprotection step in real-time using UV spectroscopy, ensuring the reaction has gone to completion before proceeding to the next step in the synthesis. wikipedia.orgyoutube.com

These features make the Fmoc strategy highly efficient, compatible with automated peptide synthesizers, and the method of choice for synthesizing a wide variety of peptides, including those with post-translational modifications. americanpeptidesociety.orgnih.gov

Overview of Non-Proteinogenic Amino Acids in Chemical Biology and Medicinal Chemistry

While living organisms primarily use a set of 20-22 proteinogenic amino acids to construct proteins, thousands of other amino acids, known as non-proteinogenic or unnatural amino acids (NPAAs or UAAs), exist in nature or can be synthesized in the laboratory. wikipedia.orgacs.org These compounds are powerful tools in chemical biology and medicinal chemistry. scispace.comacs.org

The incorporation of NPAAs into peptide sequences is a fundamental strategy for creating peptidomimetics—compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. scispace.combitesizebio.com Key applications and benefits include:

Enhanced Stability : Peptides made of natural L-amino acids are often rapidly broken down by proteases in the body. Incorporating NPAAs can make peptides resistant to this enzymatic degradation, increasing their therapeutic potential. nih.govnih.gov

Improved Potency and Selectivity : NPAAs can introduce unique side chains or conformational constraints that lock a peptide into a bioactive shape, leading to higher binding affinity and selectivity for its biological target. enamine.netresearchgate.net

Structural and Functional Probes : NPAAs can be designed to include fluorescent tags, photo-crosslinkers, or other biophysical probes. bitesizebio.comrsc.org When incorporated into a peptide, these probes allow scientists to study protein-protein interactions, protein folding, and cellular localization.

Expanding Chemical Diversity : NPAAs provide access to a vast chemical space beyond what is offered by natural amino acids, enabling the development of novel therapeutics, from anticancer agents to new classes of antibiotics. acs.orgenamine.netresearchgate.net

In essence, NPAAs like L-Styrylalanine serve as custom-designed building blocks that allow chemists and biologists to fine-tune the properties of peptides for specific scientific and therapeutic applications. researchgate.netenamine.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-DDVUFSRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-24-2 | |

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc L Styrylalanine

Stereoselective Synthesis Approaches

Creating the specific L-enantiomer of styrylalanine, an unnatural amino acid (UAA), requires precise stereoselective control. Modern organic synthesis has yielded innovative methods to achieve this, primarily by forming new carbon-carbon bonds on chiral templates derived from natural amino acids.

A novel approach for the synthesis of styrylalanine-type UAAs is the LADA (Labeling and Diversification Alliance) strategy. acs.org This method facilitates the direct synthesis of these complex amino acids. The process involves a photocatalytic reaction where a carbon-centered radical adds to an alkenylboronic acid. acs.orgorcid.orgfigshare.com

The reaction mechanism involves both photoinduced single-electron transfer (SET) and energy transfer (EnT) processes. dbcls.jpnih.gov This dual mechanism is significant as the E/Z isomeric ratio of the final styrylalanine product can be influenced by adjusting the reaction conditions. nih.gov Radical inhibition experiments using TEMPO (2,2,6,6-tetramethyl-1-piperidyloxy) have been shown to completely stop the reaction, confirming its radical-based nature. acs.org

Table 1: Key Aspects of the LADA Strategy for Styrylalanine Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Strategy Name | LADA (Labeling and Diversification Alliance) | acs.org |

| Reactants | Cysteine Derivative, Alkenylboronic Acid | researchgate.net, acs.org |

| Process Type | Photocatalytic Radical Coupling | orcid.org, acs.org |

| Key Mechanisms | Single-Electron Transfer (SET) and Energy Transfer (EnT) | dbcls.jp, nih.gov |

| Controllability | The E/Z ratio of the product is tunable via reaction conditions. | nih.gov |

| Validation | Radical nature confirmed by inhibition with TEMPO. | acs.org |

First, the thiol group of the cysteine residue is selectively labeled and activated. acs.org The second step involves a photocatalytic desulfurization which generates a key alkyl radical intermediate through the cleavage of the C-S bond. acs.orgresearchgate.netresearchgate.net This radical then engages in C-C bond formation, such as the addition to alkenylboronic acids, to produce the desired styrylalanine structure. acs.orgresearchgate.net These reactions are conducted under mild, room-temperature conditions and can even be performed open to the air. researchgate.netresearchgate.net

Photocatalytic Addition to Alkenylboronic Acids for Styrylalanine Synthesis

Fmoc Protection Strategies for Amino Acids

Once L-Styrylalanine is synthesized, its N-α-amino group must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is crucial for peptide synthesis as it is stable under various conditions but can be selectively removed with a mild base, a property that is fundamental to the widely used Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgpublish.csiro.au

The introduction of the Fmoc protecting group can be accomplished using several reagents, with Fmoc-chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) being the most common. wikipedia.org

Fmoc-Cl Route: This is a classic method where the amino acid is treated with Fmoc-Cl, a highly reactive acid chloride, typically under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture). acs.orgtotal-synthesis.com While effective, this procedure can sometimes lead to the formation of Fmoc-oligopeptide impurities, which are difficult to remove. tandfonline.comcaymanchem.com

Fmoc-OSu Route: To circumvent the side reactions associated with Fmoc-Cl, Fmoc-OSu is now more commonly used. total-synthesis.comontosight.ai This reagent is more stable and the reaction conditions are easier to control, resulting in fewer byproducts. caymanchem.com The reaction is typically carried out by dissolving the amino acid in a solvent mixture (e.g., THF/water), adjusting the pH to around 9.5 with a base like sodium hydroxide, and then adding Fmoc-OSu. thermofisher.com

Table 2: Comparison of Common Fmoc-Protection Reagents

| Reagent | Chemical Name | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Fmoc-Cl | (9-Fluorenylmethyl) chloroformate | Highly reactive, versatile. | Can form oligopeptide byproducts; sensitive to moisture. | , total-synthesis.com, tandfonline.com |

| Fmoc-OSu | 9-Fluorenylmethylsuccinimidyl carbonate | More stable, cleaner reaction, minimizes side reactions. | Generally preferred for higher purity products. | ontosight.ai, total-synthesis.com, caymanchem.com |

Maintaining the enantiomeric purity of the amino acid during the protection step is critical for the synthesis of biologically active peptides. The final purity of a long peptide is directly impacted by the chiral purity of the Fmoc-amino acid building blocks, with an enantiomeric excess (ee) of >99.8% often being required. phenomenex.com

Racemization can occur during standard coupling and protection reactions, particularly under basic conditions. sigmaaldrich.com To achieve high enantiomeric purity, several optimized methods have been developed:

Anhydrous Silylation: One effective procedure involves treating the amino acid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in an anhydrous solvent like methylene (B1212753) chloride. tandfonline.comgoogle.com This converts the amino acid into a silylated intermediate, which then reacts cleanly with Fmoc-OSu under neutral conditions. tandfonline.com This method avoids the aqueous basic conditions that can promote racemization.

Base and Solvent Optimization: In other synthetic routes, careful selection of the base and solvent system is crucial. For instance, in the synthesis of certain noncanonical amino acids, switching from a strong base like K₂CO₃ to a milder one like Cs₂CO₃ was shown to significantly improve yield while avoiding racemization, preserving an enantiomeric excess of 98%. nih.gov The alkylation step in some stereoselective syntheses has been optimized by using NaH as the base in DMF to achieve excellent diastereomeric purity (>99% de). beilstein-journals.org

Fmoc-Chlorofomate and Fmoc-Succininimidyl Carbonate Routes

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-L-Styrylalanine is an unnatural amino acid designed for incorporation into peptides using SPPS. caltech.educharnwooddiscovery.com SPPS is a cornerstone technique that allows for the straightforward and automated synthesis of peptides, including those containing non-canonical residues, by building the peptide chain step-by-step on an insoluble resin support. caltech.edubeilstein-journals.orgmdpi.comresearchgate.net

The Fmoc/tBu strategy is the most common approach in modern SPPS. beilstein-journals.org The process follows a repeated cycle:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a weak base, typically 20% piperidine (B6355638) in DMF. wikipedia.orgcsic.es

Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.

Coupling: The next amino acid in the sequence, such as this compound, is pre-activated and coupled to the newly freed N-terminus of the growing peptide chain. beilstein-journals.orgmdpi.com

Washing: The resin is washed again to remove excess reagents.

This cycle is repeated until the desired peptide sequence is fully assembled. mdpi.com The incorporation of unnatural amino acids like this compound is a powerful method for creating peptides with enhanced stability, novel structural properties, or specific functionalities for pharmaceutical and biotechnological applications. caltech.educharnwooddiscovery.combeilstein-journals.org

Fmoc-SPPS Compatibility and Advantages

Fmoc-based solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a milder and more convenient alternative to older methods. altabioscience.com The Fmoc protecting group is stable to acids but can be readily removed with a weak base, such as piperidine. wikipedia.org This orthogonality is a key advantage, as the acid-labile protecting groups on the amino acid side chains remain intact during the deprotection of the N-terminal Fmoc group. altabioscience.com

The benefits of using Fmoc-SPPS include:

Milder Conditions : The use of weak bases for deprotection avoids the harsh acidic conditions of other methods, which can degrade sensitive peptide sequences. altabioscience.com

Automation : The repetitive nature of the deprotection and coupling steps is well-suited for automated peptide synthesizers. altabioscience.comresearchgate.net

Real-time Monitoring : The fluorenyl group cleaved during deprotection has a strong UV absorbance, allowing for real-time monitoring of the reaction progress. nih.gov

Compatibility with Modified Amino Acids : The mild conditions of Fmoc-SPPS are compatible with a wide range of post-translationally modified and unnatural amino acids, such as this compound. altabioscience.com

The process of introducing the Fmoc group onto an amino acid can be achieved through several methods, including the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org

Challenges in Fmoc-SPPS with Non-Standard Amino Acids

While Fmoc-SPPS is a powerful technique, the incorporation of non-standard or non-canonical amino acids (ncAAs) like L-styrylalanine can present unique challenges. asm.orgnih.gov

Common challenges include:

Steric Hindrance : The bulky side chains of some ncAAs can hinder the coupling reaction, leading to incomplete reactions and lower yields. sigmaaldrich.com

Aggregation : Certain peptide sequences, particularly longer ones or those containing hydrophobic ncAAs, are prone to aggregation on the solid support, which can block reactive sites and halt the synthesis. researchgate.net

Solubility Issues : The protected ncAAs must be soluble in the solvents used for SPPS. acs.org

Side Reactions : The unique functionalities of some ncAAs can lead to unwanted side reactions during the synthesis. asm.org

Overcoming these challenges often requires careful optimization of coupling reagents, reaction times, and the use of specialized reagents or techniques to disrupt aggregation. sigmaaldrich.com

Purification and Characterization of Synthetic this compound

The purity of the Fmoc-amino acid building blocks is critical for the successful synthesis of high-quality peptides. sigmaaldrich.com Impurities in the starting materials can lead to the formation of deletion or truncated peptide sequences, which are often difficult to separate from the desired product. ajpamc.com

Analytical Techniques for Purity Assessment

A variety of analytical techniques are employed to assess the purity of this compound and other Fmoc-amino acids.

Common Analytical Techniques for Purity Assessment:

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | The most common method for determining the purity of Fmoc-amino acids. It separates the main compound from impurities, allowing for quantification. nih.gov |

| Mass Spectrometry (MS) | Used to confirm the molecular weight of the Fmoc-amino acid and to identify any impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the identity and purity of the compound. |

| Gas Chromatography (GC) | Can be used to detect volatile impurities, such as residual solvents or small molecules like acetic acid. sigmaaldrich.com |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature and can be used to identify non-volatile impurities. nih.gov |

| Raman Spectroscopy | Provides information about the vibrational modes of the molecule and can be used for purity assessment. nih.gov |

These techniques provide a comprehensive picture of the purity of the Fmoc-amino acid, ensuring that it meets the stringent requirements for peptide synthesis. nih.gov

Impact of Fmoc-Amino Acid Purity on Peptide Synthesis

The purity of the Fmoc-amino acid building blocks has a direct and significant impact on the outcome of the peptide synthesis. sigmaaldrich.com Using highly pure Fmoc-amino acids leads to:

Higher Yields : Fewer side reactions and failed sequences result in a higher yield of the target peptide. altabioscience.com

Easier Purification : A cleaner crude peptide profile simplifies the purification process, often reducing the number of chromatographic steps required. altabioscience.comajpamc.com

More Consistent Results : High-purity starting materials lead to more reproducible syntheses and a more consistent impurity profile in the final peptide. altabioscience.comsigmaaldrich.com

Reduced Synthesis Failures : The risk of synthesis failure due to the accumulation of impurities is minimized. altabioscience.com

Common Impurities in Fmoc-Amino Acids and Their Impact:

| Impurity | Impact on Peptide Synthesis |

| Fmoc-β-Ala-OH | Formation of deletion sequences where a β-alanine is incorporated instead of the intended amino acid. nih.gov |

| Fmoc-dipeptides | Insertion of an extra amino acid into the peptide chain. nih.gov |

| Free Amino Acid | Can lead to the incorporation of multiple copies of the same amino acid. nih.govsigmaaldrich.com |

| Acetic Acid | Causes chain termination by capping the N-terminus of the growing peptide chain. sigmaaldrich.com |

Studies have demonstrated that purifying commercial Fmoc-amino acids before use can significantly increase the purity of the final synthesized peptide. For example, one study showed a greater than 15% increase in the purity of Glucagon after purifying the Fmoc-amino acid building blocks. ajpamc.com Therefore, ensuring the high purity of this compound is a critical step for its successful incorporation into synthetic peptides.

Applications of Fmoc L Styrylalanine in Peptide and Peptidomimetic Chemistry

Incorporation into Peptides for Structural and Functional Studies

The use of Fmoc-L-Styrylalanine in peptide synthesis allows for the creation of novel peptides for investigating biological processes. It has been employed as a reactant in the preparation of peptides intended to have antiangiogenic activity. chemdad.com The styryl side chain provides a unique combination of hydrophobicity, aromaticity, and rigidity that can be exploited to probe peptide-protein interactions and study structure-activity relationships (SAR).

The site-specific incorporation of this compound into a peptide sequence is achieved using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. wikipedia.org This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. chapman.edu The process is cyclical, involving two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

The general cycle for incorporating this compound or any other Fmoc-amino acid is detailed below:

| Step | Procedure | Reagents | Purpose |

| 1. Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide. | A solution of a weak base, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org | To expose a free amine group for the next coupling reaction. |

| 2. Washing | The resin is thoroughly washed. | DMF, Dichloromethane (DCM). | To remove excess deprotection reagent and the dibenzofulvene byproduct. wikipedia.org |

| 3. Coupling | The carboxylic acid of this compound is activated and then added to the resin. | Activating agents (e.g., HCTU, PyBOP) and a base (e.g., NMM, DIPEA) in DMF. chapman.edu | To form a new peptide bond between the free amine on the resin and the incoming this compound. |

| 4. Washing | The resin is washed again. | DMF, DCM. | To remove excess reagents and byproducts from the coupling reaction. |

| Repeat | Steps 1-4 are repeated for each subsequent amino acid in the sequence. | N/A | To elongate the peptide chain to the desired length. |

| Final Cleavage | The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed. | Strong acid cocktail, often containing Trifluoroacetic acid (TFA) and scavengers. | To yield the final, purified peptide. chapman.edu |

This standard and reliable procedure ensures the precise placement of L-Styrylalanine at any desired position within the peptide sequence, enabling detailed structural and functional analysis. nih.gov

The introduction of non-canonical amino acids is a powerful method for influencing the structure and stability of peptides. frontiersin.org While specific studies detailing the conformational impact of L-Styrylalanine are limited, its structural features suggest significant effects. The styryl side chain is bulkier and more rigid than that of phenylalanine, which can impose substantial steric constraints on the peptide backbone. nih.gov

Key potential impacts include:

Conformational Restriction: The rigid styryl group limits the rotational freedom (phi and psi angles) of the peptide backbone in its vicinity, forcing it to adopt more defined local conformations. nih.gov This restriction can be used to stabilize specific secondary structures like β-turns or helices, or to disrupt them, depending on the context. frontiersin.org

Enhanced Stability: The incorporation of unnatural amino acids, particularly those with bulky side chains or D-chirality, is a known strategy to increase peptide resistance to proteolytic degradation. wikipedia.org The styryl group can sterically hinder the approach of proteases, thereby increasing the peptide's metabolic stability and half-life.

Hydrophobic and Aromatic Interactions: The extended aromatic system of the styryl group can participate in stronger hydrophobic and π-π stacking interactions with other aromatic residues or with receptor binding pockets. These interactions can play a crucial role in stabilizing the peptide's tertiary structure and enhancing its binding affinity to biological targets. nih.gov

Strategies for Site-Specific Incorporation

Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. wikipedia.org The use of unnatural amino acids like L-Styrylalanine is a cornerstone of peptidomimetic design. researchgate.net

A primary goal in peptidomimetic design is to reduce the conformational flexibility of a linear peptide to lock it into its bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a target, often leading to higher affinity and selectivity. iupac.orgbiorxiv.org

The design principles involving L-Styrylalanine are centered on using its unique side chain to impose conformational constraints:

Steric Hindrance: The bulky styryl group acts as a "molecular rudder," restricting the available conformational space of the adjacent peptide backbone segments. nih.gov

Secondary Structure Stabilization: By strategically placing L-Styrylalanine within a peptide sequence, it is possible to favor specific secondary structures. For example, its incorporation can promote the formation of β-turns, which are common recognition motifs in biological systems. researchgate.net

Scaffold Design: In de novo design, L-Styrylalanine can be used as a key structural element to build novel, folded peptide scaffolds that present specific pharmacophoric groups in a precise three-dimensional arrangement. plos.orgbakerlab.org Computational modeling is often used to predict the folding preferences of peptides containing such conformationally restricted amino acids. nih.gov

A major liability of natural peptides is the susceptibility of their amide bonds to cleavage by proteases. nih.gov A common strategy in peptidomimetic synthesis is to replace one or more amide bonds with non-natural linkages, known as amide bond surrogates or isosteres, that are resistant to enzymatic hydrolysis. mdpi.com

While there are no specific examples in the reviewed literature of L-Styrylalanine being part of an amide bond surrogate itself, peptides containing this residue can be synthesized with such modifications. One of the most successful and widely used amide bond surrogates is the 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This heterocycle mimics the size, planarity, and dipole moment of a trans-amide bond but is stable to metabolic degradation. mdpi.comresearchgate.net

The synthesis of a peptide containing both L-Styrylalanine and a triazole linkage would typically involve a combination of standard Fmoc-SPPS and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." A peptide fragment would be synthesized with a terminal azide (B81097) and another with a terminal alkyne, and these two pieces would be joined together to form the triazole bridge. L-Styrylalanine could be incorporated into either fragment using the standard SPPS methods described previously.

Design Principles for Introducing Conformational Constraints

Development of Chemical Probes and Activity-Based Probes

Chemical probes are essential tools for studying the function and activity of proteins and other biomolecules within their native biological environment. researchgate.net Activity-based probes (ABPs) are a specialized class of chemical probes that covalently label the active site of a specific enzyme or class of enzymes, providing a direct readout of their functional state. google.comresearchgate.netthermofisher.com

ABPs are typically composed of three key elements:

A reactive group (or "warhead") that forms a covalent bond with a residue in the enzyme's active site.

A reporter tag (e.g., a fluorophore or biotin) for detection or enrichment.

A linker that connects the warhead and the tag. mtoz-biolabs.com

This compound is noted in patent literature as a component for creating active site probes. google.com The styryl group offers several features that could be exploited in probe design:

Structural Scaffold: The rigid and hydrophobic nature of the styryl side chain can be used to orient the probe correctly within an enzyme's active site, contributing to binding affinity and specificity.

Reactive Handle: While not a traditional "warhead," the double bond of the styryl group could potentially be functionalized to act as a Michael acceptor or participate in photo-affinity labeling, where UV light induces a covalent linkage with nearby residues in the binding pocket. siat.ac.cn

Click Chemistry Moiety: The styryl group is structurally similar to an alkyne, a common functional group used in bioorthogonal "click chemistry" reactions. It is conceivable that it could be adapted to participate in such reactions for attaching reporter tags after the probe has bound to its target protein. mtoz-biolabs.com

The incorporation of L-Styrylalanine into peptide-based probes could therefore facilitate the development of novel chemical tools for imaging, identifying, and quantifying enzyme activity in complex biological systems. siat.ac.cn

Design and Synthesis of this compound-Containing Probes

The design of chemical probes is a cornerstone of chemical biology, enabling the study of complex biological systems. Probes containing this compound are designed to investigate and manipulate biological processes, primarily through its photo-activatable side chain. The synthesis of these specialized peptides relies on well-established Fmoc solid-phase peptide synthesis (SPPS) protocols. publish.csiro.au

The design process involves creating a peptide sequence that has a known affinity for a specific biological target, such as an enzyme or a receptor. nih.gov The this compound residue is strategically incorporated into this sequence at a position where its side chain is expected to be in close proximity to the target molecule upon binding. The rest of the probe might include other functional elements, such as an affinity tag (e.g., biotin) or a reporter group (e.g., a fluorophore) to facilitate detection and isolation.

The synthesis follows the standard SPPS cycle:

Deprotection: The Fmoc group of the N-terminal amino acid on the growing peptide chain (bound to a solid support) is removed, typically using a solution of piperidine in a polar solvent like dimethylformamide (DMF). publish.csiro.au

Activation and Coupling: The next amino acid in the sequence, in this case, this compound, is pre-activated. Its carboxylic acid group is converted into a more reactive form using coupling reagents. This activated amino acid is then added to the resin, where it forms a peptide bond with the newly deprotected N-terminus of the peptide chain.

Washing: The solid support is thoroughly washed to remove any unreacted reagents and byproducts.

This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed, yielding the final probe in solution, which is then purified, often by high-performance liquid chromatography (HPLC). bioemtech.com Because this compound is commercially available in its protected form, it can be readily integrated into automated peptide synthesizers. scbt.com

Applications in Proteome Profiling and Target Identification

Proteome profiling aims to characterize the entire set of proteins in a biological system, while target identification seeks to determine the specific molecular targets of a bioactive compound. Chemical proteomics utilizes specialized probes to achieve these goals, and probes containing photo-reactive amino acids like L-Styrylalanine are valuable tools in this field. medchemexpress.com

A peptide probe containing L-Styrylalanine can be introduced to a complex biological sample, such as a cell lysate or even intact living cells. enamine.net The probe is designed to bind non-covalently to its specific protein target. Upon successful binding, the system is irradiated with UV light. This activates the styryl side chain, causing it to form a permanent, covalent bond with the target protein. This photo-crosslinking event "captures" the interacting partner.

The covalently linked probe-target complex can then be isolated from the complex mixture, often using an affinity tag that was included in the probe's design. Once purified, the captured protein can be identified using mass spectrometry-based proteomic techniques. This approach allows for the identification of direct binding partners, including transient or low-affinity interactions that are often difficult to detect with other methods. enamine.net

| Step | Description | Key Technique |

|---|---|---|

| 1. Probe Incubation | A styrylalanine-containing peptide probe is incubated with a cell lysate or live cells. | Affinity Binding |

| 2. Photo-Crosslinking | The sample is irradiated with UV light to induce covalent bond formation between the probe and its target protein. | Photo-activation |

| 3. Isolation | The covalently-linked complex is purified from the mixture, typically via an affinity tag on the probe. | Affinity Purification |

| 4. Identification | The captured protein is identified. | Mass Spectrometry |

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The styryl side chain of L-Styrylalanine offers a unique handle for bioconjugation through photo-activated reactions.

Photo-crosslinking Applications

The primary application of the styryl group in bioconjugation is photo-crosslinking. This process is initiated by exposing the styryl moiety to UV light, typically in the 300-360 nm range. The energy from the light excites the electrons in the vinyl group's π-system. This excitation enables a [2π+2π] cycloaddition reaction to occur between the styryl group and another nearby unsaturated bond, such as the double bond in the side chain of another amino acid or a pyrimidine (B1678525) base in nucleic acids. globalchemmall.comglenresearch.com

This reaction results in the formation of a stable cyclobutane (B1203170) ring, which creates a durable, covalent linkage between the styrylalanine-containing peptide and its binding partner. globalchemmall.com This method is highly advantageous because it is spatiotemporally controllable; the crosslinking reaction only occurs when and where the UV light is applied. This precision allows researchers to capture specific molecular interactions in real-time within a native biological environment. scbt.com

Chelate Formation for Radiopharmaceuticals

Radiopharmaceuticals are drugs that contain a radioactive isotope, used for diagnostic imaging or therapy. A critical component of a radiopharmaceutical is a chelator, a molecule that binds tightly to the radiometal to prevent its release in the body. nih.govnih.gov

The styryl side chain of L-Styrylalanine is composed of carbon and hydrogen and does not possess the necessary heteroatoms (like oxygen, nitrogen, or sulfur) arranged in a specific geometry to effectively chelate radiometals. bioemtech.com Therefore, this compound is not used directly for this purpose.

However, peptides are frequently used as targeting vectors for radiopharmaceuticals. In such cases, a chelating agent is typically incorporated into the peptide sequence by other means. For example, a different amino acid residue within the peptide, such as lysine, can be chemically modified to attach a powerful chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). google.com A peptide could therefore be designed to contain both L-Styrylalanine as a photo-crosslinking agent and a separate, modified residue for radiometal chelation, creating a multifunctional probe. In this scenario, the styrylalanine residue would serve to identify the binding partner, while the chelated radiometal would be used for imaging or therapy.

Advanced Research Areas and Future Directions

Integration into Self-Assembling Peptide Systems

The Fmoc group is a key driver in the self-assembly of amino acids and short peptides, leading to the formation of nanostructured hydrogels. This process is largely governed by non-covalent interactions such as π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide components. researchgate.netrsc.orgmanchester.ac.uk

Fmoc-Based Hydrogel Formation and Modification

The self-assembly of Fmoc-amino acids and peptides results in the formation of nanofibrillar networks that can entrap large amounts of water, forming hydrogels. researchgate.netrsc.orgmanchester.ac.uk The properties of these hydrogels can be finely tuned by modifying the amino acid sequence or by co-assembling different Fmoc-amino acid derivatives. nih.govmdpi.com For instance, the combination of different Fmoc-amino acids can lead to hydrogels with improved rheological and morphological characteristics. nih.gov

The process of hydrogel formation can be initiated by various triggers, including changes in pH or solvent composition. rsc.org For example, dissolving an Fmoc-amino acid derivative in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with water can induce self-assembly and subsequent gelation. mdpi.combiorxiv.org The resulting hydrogels are often composed of long, entangled nanofibers, which create a porous 3D scaffold. biorxiv.org

Table 1: Factors Influencing Fmoc-Peptide Hydrogel Properties

| Factor | Description | Impact on Hydrogel Properties |

| Amino Acid Sequence | The specific amino acids used influence the intermolecular interactions. | Affects fiber morphology, gel strength, and stability. |

| Co-assembly | The mixing of two or more different Fmoc-amino acid derivatives. | Can enhance mechanical properties and create more stable structures. nih.gov |

| pH | The acidity or basicity of the aqueous environment. | Can trigger or inhibit the self-assembly process. rsc.org |

| Solvent | The type of solvent used to dissolve the Fmoc-peptide before gelation. | Influences the kinetics and thermodynamics of self-assembly. mdpi.com |

Applications in Biomaterials and Tissue Engineering

Fmoc-peptide hydrogels are highly promising for applications in biomaterials and tissue engineering due to their biocompatibility and structural resemblance to the native extracellular matrix. nih.govoulu.firesearchgate.netnih.gov These hydrogels can serve as scaffolds to support cell growth, proliferation, and differentiation. biorxiv.orgnih.gov

A key advantage of these systems is the ability to incorporate bioactive peptide sequences, such as the cell adhesion motif Arg-Gly-Asp-Ser (RGDS), to enhance cellular interaction. nih.gov By co-assembling Fmoc-RGDS with other Fmoc-amino acids, researchers can create hydrogels that actively promote cell attachment and viability. nih.gov Such functionalized biomaterials have shown potential in applications like corneal tissue engineering. nih.gov

Furthermore, these hydrogels can be used as vehicles for the controlled delivery of therapeutic agents. nih.gov The porous nature of the hydrogel network allows for the encapsulation of drugs or cells, which can then be released in a sustained manner as the hydrogel degrades. rsc.orgnih.gov This approach is being explored for applications in spinal cord injury repair and other regenerative medicine contexts. nih.gov

Exploration in Drug Discovery and Medicinal Chemistry

Unnatural amino acids (UAAs) like styrylalanine are valuable building blocks in medicinal chemistry and drug discovery. nih.gov Their incorporation into peptides can lead to enhanced stability, improved target selectivity, and novel biological activities. nih.gov

Design of Ligands for G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are major targets for drug development. mpi-hlr.dewikipedia.org They are involved in a vast array of physiological processes, and their modulation can have significant therapeutic effects. mpi-hlr.dececam.org The design of specific ligands that can activate or inhibit GPCRs is a key focus in medicinal chemistry. nih.govfrontiersin.org

While direct studies on Fmoc-L-Styrylalanine as a GPCR ligand are not extensively documented in the provided results, the general principles of UAA incorporation are relevant. The unique steric and electronic properties of styrylalanine could be exploited to design peptides with high affinity and selectivity for specific GPCRs. The styryl group, with its aromatic and conjugated system, could engage in specific interactions within the ligand-binding pocket of a receptor.

Antifungal and Antimicrobial Applications of Derivatives

The Fmoc group itself possesses inherent antimicrobial properties due to its lipophilic nature, which facilitates interaction with microbial cell membranes. mdpi.com This property can be harnessed in the design of novel antifungal and antimicrobial agents.

Research has shown that dipeptides containing Fmoc-protected amino acids linked to a 1,2,4-triazole (B32235) moiety exhibit significant antifungal activity. mdpi.com For instance, a dipeptide incorporating this structure was found to be more potent than the conventional antifungal drug fluconazole (B54011) against certain Aspergillus species. mdpi.com The proposed mechanism involves the lipophilic Fmoc group enhancing membrane interaction, while the triazole moiety inhibits a key fungal enzyme, lanosterol (B1674476) 14α-demethylase, disrupting ergosterol (B1671047) synthesis and compromising membrane integrity. mdpi.com

Similarly, self-assembling Fmoc-tripeptides have been developed as antibacterial coatings. frontiersin.org These peptides can self-assemble on a surface to form a hydrogel coating that inhibits the growth of bacteria such as Staphylococcus aureus. frontiersin.org The antibacterial mechanism is thought to involve the binding and disruption of the bacterial membrane by the self-assembled nanofibers. frontiersin.org

Table 2: Antifungal Activity of a Fmoc-Dipeptide Derivative

| Fungal Strain | Compound | IC50 (µM) |

| Aspergillus versicolor | Dipeptide 7a | 169.94 mdpi.com |

| Aspergillus versicolor | Fluconazole | 254.01 mdpi.com |

| Aspergillus flavus | Dipeptide 7a | 176.69 mdpi.com |

| Aspergillus flavus | Fluconazole | 184.64 mdpi.com |

Mechanistic Studies of Chemical Reactions Involving Styrylalanine Derivatives

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic methodologies. smu.eduwikipedia.org The synthesis of styrylalanine and its derivatives can be achieved through various chemical transformations, and studying the mechanisms of these reactions provides valuable insights.

Recent research has focused on the photocatalytic synthesis of styrylalanine through the addition of radicals to alkenylboronic acids. acs.org This method involves interesting mechanistic aspects, with both single-electron transfer (SET) and energy transfer (EnT) processes potentially playing a role. acs.org The ability to influence the E/Z isomeric ratio of the final product by altering the reaction conditions suggests a complex interplay of different reaction pathways. acs.org

The study of reaction mechanisms often involves a combination of experimental and computational approaches. smu.eduresearchgate.net Techniques like density functional theory (DFT) can be used to model reaction pathways and understand the energetics and electronic factors that control the reaction. nih.gov Such studies are crucial for optimizing reaction conditions and expanding the scope of synthetic methods for producing valuable compounds like styrylalanine.

Radical Reaction Mechanisms

The styryl group of this compound is susceptible to radical reactions, a property that can be harnessed for various synthetic applications. The regioselectivity of these reactions is a key area of investigation. Studies on analogous compounds like cinnamates and styrenes show that radical addition to the double bond is a predominant mechanism. nih.govgre.ac.uk

In photocatalytic hydroaminoalkylation of cinnamates, radical attack preferentially occurs at the α-position relative to the carbonyl group. gre.ac.uk For styrenes, the addition of α-aminoalkyl radicals proceeds with high anti-Markovnikov selectivity. gre.ac.uk The regioselectivity in the radical copolymerization of cinnamic derivatives is influenced by the stability of the resulting radical. Radicals tend to attack the vinyl carbon on the carbonyl side, leading to the formation of a more stable styrenic radical that propagates the chain. nih.gov Photocatalytic processes can generate radical adducts through the intermolecular addition of a radical species to the styrene (B11656) double bond. beilstein-journals.org These mechanisms are critical for synthesizing novel amino acid derivatives and for polymer chemistry.

Table 1: Plausible Radical Reaction Mechanisms for the Styryl Side Chain

| Reaction Type | Description | Key Findings | Relevant Analogs | Citations |

|---|---|---|---|---|

| Photocatalytic Hydroaminoalkylation | Addition of an amine-derived radical across the double bond under light irradiation. | Radical attack occurs at the α-position for cinnamate-like structures and with anti-Markovnikov selectivity for styrenes. | Methyl Cinnamate, Styrene | gre.ac.uknih.gov |

| Radical Copolymerization | Incorporation of the monomer into a polymer chain via a radical mechanism. | Radical attack favors the vinyl carbon adjacent to the carbonyl, propagating via a stable styrenic radical. | Methyl Cinnamate, Cinnamic Acid | nih.gov |

| Radical Adduct Formation | Intermolecular addition of a photochemically generated radical to the styrene double bond. | Forms a stable radical intermediate which can be trapped or propagate. | Styrene | beilstein-journals.org |

| Atom Transfer Radical Addition (ATRA) | A controlled radical polymerization technique used as a model to study regioselectivity. | Confirms that radicals from other monomers (e.g., acrylates, styrenes) predominantly attack the β-carbon of the cinnamate. | Methyl Cinnamate | nih.gov |

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and the styryl group of this compound is an excellent substrate for such transformations. numberanalytics.com Specifically, the Mizoroki-Heck reaction, which couples an alkene with an aryl or vinyl halide, can be applied to functionalize the terminal end of the styryl side chain. numberanalytics.commasterorganicchemistry.com This allows for the extension of the side chain and the introduction of diverse molecular complexity. wikipedia.orgnih.gov

The mechanism of the Heck reaction typically involves a Pd(0)/Pd(II) catalytic cycle, beginning with the oxidative addition of an aryl halide to the Pd(0) catalyst. wikipedia.org This is followed by migratory insertion of the alkene (the styryl group) into the palladium-carbon bond and subsequent β-hydride elimination to yield the functionalized product and regenerate the Pd(0) catalyst. wikipedia.org

Furthermore, N-protected amino acids, including Fmoc-derivatives like Fmoc-L-Phenylalanine, can serve as chiral ligands in other palladium-catalyzed C-H functionalization reactions. acs.orgsnnu.edu.cn These mono-N-protected amino acid (MPAA) ligands can direct the stereochemistry of reactions on other molecules, often proceeding through a Pd(II)/Pd(IV) catalytic cycle. acs.orgsnnu.edu.cn This dual role, as both a substrate and a potential ligand, makes this compound a versatile component in advanced synthesis.

Table 2: Palladium-Catalyzed C-H Functionalization Applications

| Reaction Type | Role of this compound | Catalytic Cycle | Description | Citations |

|---|---|---|---|---|

| Mizoroki-Heck Reaction | Substrate | Pd(0)/Pd(II) | Couples the styryl alkene with an aryl/vinyl halide to form a more substituted alkene. | numberanalytics.comwikipedia.orgmdpi.com |

| Suzuki Coupling | Substrate (Post-Halogenation) | Pd(0)/Pd(II) | Couples a halogenated styryl side chain with a boronic acid to form a biaryl structure. | masterorganicchemistry.com |

| Enantioselective C-H Olefination | Ligand | Pd(II)/Pd(IV) | As an MPAA ligand, it can control the stereoselectivity of C-H activation on a different substrate. | acs.orgsnnu.edu.cnnih.gov |

| α-Arylation | Substrate (as an enolate precursor) | Pd(0)/Pd(II) | The α-carbon can be arylated via its enolate, coupling with an aryl halide. | acs.orgmdpi.comnih.gov |

Computational Chemistry and Molecular Modeling of this compound and its Peptides

Computational methods are indispensable for understanding the behavior of non-canonical amino acids like this compound at a molecular level. These techniques provide insights that are difficult to obtain through experimental means alone and are crucial for the rational design of new molecules.

Conformational Analysis and Structure-Activity Relationships

The three-dimensional conformation of a peptide is critical to its biological function. Incorporating an unnatural amino acid such as L-Styrylalanine can significantly influence a peptide's folding, stability, and interaction with biological targets. nih.govaip.org Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape of peptides containing such residues. nih.govacs.org These simulations model the physical movements of atoms over time, allowing researchers to predict stable conformations, folding pathways, and the dynamic behavior of the peptide in different environments. nih.govaip.org

Experimental techniques such as Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy complement computational analyses by providing data on the secondary structure content (e.g., α-helix, β-sheet) of the peptide in solution or in lipid environments. core.ac.uknih.govnih.gov By combining computational and experimental data, a detailed picture of the peptide's structure can be formed.

Structure-Activity Relationship (SAR) studies aim to connect these conformational properties to the peptide's biological activity. wikipedia.orgnih.gov For a peptide containing L-Styrylalanine, SAR studies would investigate how the orientation and flexibility of the styryl side chain affect binding affinity to a target protein or its ability to permeate cell membranes. mdpi.com The hydrophobicity and aromaticity of the styryl group are key features that can be systematically modified to probe their impact on function, establishing a clear link between molecular structure and biological effect. mdpi.com

Table 3: Methods for Conformational and SAR Analysis

| Method | Type | Information Gained | Citations |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Computational | Atomic-level structural dynamics, conformational preferences, folding pathways, binding energies. | nih.govaip.orgacs.org |

| Circular Dichroism (CD) Spectroscopy | Experimental | Secondary structure content (α-helix, β-sheet, random coil) in solution. | nih.govnih.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | Experimental | Secondary structure, hydrogen bonding, and peptide orientation in various environments (e.g., lipid bilayers). | core.ac.uknih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Computational/Statistical | Mathematical models linking chemical structure features (e.g., hydrophobicity, sterics) to biological activity. | nih.govmdpi.com |

Rational Design of Derivatives with Enhanced Properties

Rational design utilizes the insights from conformational and SAR studies to create new molecules with improved characteristics. nih.govnih.gov By understanding how the structure of this compound influences peptide function, researchers can make targeted chemical modifications to enhance specific properties, such as binding affinity, selectivity, or metabolic stability. nih.govfrontiersin.org

For instance, MD simulations can predict how adding substituents (e.g., fluoro-, methoxy-) to the phenyl ring of the styryl group would alter the peptide's conformation or its interaction with a target. cuny.edu This computational pre-screening allows scientists to prioritize the synthesis of the most promising derivatives, saving time and resources. nih.gov The goal is to engineer peptides with tailored functions, such as cell-penetrating peptides (CPPs) for drug delivery or highly potent and selective enzyme inhibitors. nih.govnih.gov The rational design process might involve incorporating specific functional groups onto the styrylalanine side chain—for example, adding charged groups to improve solubility or complexation with nucleic acids. nih.gov This predictive, model-driven approach is at the forefront of developing next-generation peptide-based therapeutics and materials. frontiersin.orgresearchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-Styrylalanine |

| Methyl Cinnamate |

| Cinnamic Acid |

| N-isopropyl cinnamide |

| Cinnamaldehyde |

| Cinnamonitrile |

| Styrene |

| Fmoc-L-Phenylalanine |

| Piperidine (B6355638) |

| N,N-dimethylformamide (DMF) |

| Arginine |

| Histidine |

| Phenylalanine |

| Trifluoroacetic acid |

| BrettPhos |

| Polyethylene glycol (PEG) |

| Doxorubicin |

| Zidovudine |

| Rasagiline |

| Nisin |

| Alanine |

| Lysine |

| Leucine |

| Serine |

| Threonine |

| Proline |

| Tryptophan |

| Glycine |

| Methanol |

| Trifluoroethanol |

Q & A

Q. What are the key synthetic routes for preparing Fmoc-L-Styrylalanine, and how can purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. A common method involves coupling Fmoc-protected styrylalanine derivatives with resin-bound amino acids using activating agents like HBTU/HOBt or EDC/HOBt . Post-synthesis, purification is achieved via reversed-phase HPLC, and purity is validated using analytical techniques such as LC-MS (for molecular weight confirmation) and ¹H/¹³C NMR spectroscopy (to confirm stereochemistry and structural integrity) . Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Q. How does the styryl group in this compound influence its physicochemical properties compared to phenylalanine derivatives?

The styryl group (a vinyl-substituted benzene) introduces enhanced π-conjugation and rigidity compared to phenylalanine’s benzyl group. This alters solubility, self-assembly propensity, and spectroscopic profiles. For example, UV-Vis spectroscopy can detect absorbance shifts due to the styryl moiety’s extended conjugation . Differential scanning calorimetry (DSC) may also reveal distinct thermal stability profiles .

Q. What are the recommended storage conditions for this compound to prevent degradation?

Store at +4°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation of the styryl group. Lyophilized powders are stable for months, while solutions in DMF or DMSO should be used immediately to avoid racemization .

Advanced Research Questions

Q. How does this compound participate in supramolecular self-assembly, and what structural motifs dominate?

Like other Fmoc-amino acids (e.g., Fmoc-diphenylalanine), this compound self-assembles into β-sheet-rich fibrils or hydrogels driven by π-π stacking of aromatic groups and hydrogen bonding. However, the styryl group’s rigidity may favor elongated fibrils over flexible networks. Structural characterization requires TEM (for morphology), FTIR (to identify β-sheet amide I bands ~1630 cm⁻¹), and WAXS (to confirm inter-backbone spacing ~4.7 Å) . Rheology can assess mechanical properties (e.g., storage modulus G’) .

Q. How do pH and solvent polarity affect the self-assembly kinetics of this compound?

Self-assembly is pH-sensitive due to ionization of the carboxylic acid group. At pH > pKa (~3.5), deprotonation enhances hydrophilicity, delaying gelation. In contrast, acidic conditions promote rapid fibrillization. Solvent polarity modulates solubility: polar aprotic solvents (e.g., DMSO) stabilize monomers, while aqueous buffers drive assembly. Real-time monitoring via thioflavin T fluorescence or oscillatory rheology is recommended .

Q. What analytical strategies resolve contradictions in reported CAS numbers for this compound (e.g., 159610-82-9 vs. 215190-24-2)?

Discrepancies in CAS numbers may arise from stereochemical variations (e.g., D/L enantiomers) or supplier-specific nomenclature. Researchers should cross-validate using:

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes or receptors. Focus on the styryl group’s van der Waals contacts and π-stacking with aromatic residues (e.g., histidine, tyrosine). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations

- Contradiction Management : Conflicting structural data (e.g., CAS numbers, purity claims) require orthogonal validation via NMR, X-ray crystallography, or independent synthesis .

- Data Reproducibility : Document solvent history (e.g., residual DMF in HPLC fractions) and batch-to-batch variability, as impurities can skew self-assembly outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.